molecular formula C9H7NOS B15199156 Benzo[b]thiophene-5-carbaldehyde oxime

Benzo[b]thiophene-5-carbaldehyde oxime

Cat. No.: B15199156
M. Wt: 177.22 g/mol
InChI Key: GQISMTJZMGLWJR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-5-carbaldehyde oxime is a chemical compound derived from benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-5-carbaldehyde oxime typically involves the reaction of benzo[b]thiophene-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes with various functional groups.

Scientific Research Applications

Benzo[b]thiophene-5-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carbaldehyde: Another derivative of benzo[b]thiophene with similar chemical properties.

    Benzo[b]thiophene-3-carbaldehyde: A positional isomer with different reactivity.

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar functional groups.

Uniqueness

Benzo[b]thiophene-5-carbaldehyde oxime is unique due to the presence of both the benzo[b]thiophene ring and the oxime functional group, which imparts specific chemical reactivity and potential bioactivity. This combination of structural features makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

(NE)-N-(1-benzothiophen-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H7NOS/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-6,11H/b10-6+

InChI Key

GQISMTJZMGLWJR-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C=N/O

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.